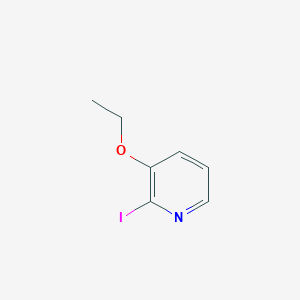

3-Ethoxy-2-iodopyridine

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Modern Organic Synthesis

Halogenated pyridine derivatives are fundamental building blocks in modern organic synthesis. Their importance stems from the versatile reactivity of the carbon-halogen bond, which allows for a vast array of functionalization reactions. Halogens, particularly iodine and bromine, serve as excellent leaving groups in nucleophilic substitution reactions and are key participants in various transition-metal-catalyzed cross-coupling reactions. These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, have revolutionized the way chemists approach the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. organic-chemistry.orgmdpi.comwikipedia.org

The position of the halogen on the pyridine ring significantly influences its reactivity. For instance, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. The presence of other substituents further modulates this reactivity. The controlled and regioselective functionalization of the pyridine core is a central challenge, and halogenated pyridines provide a reliable and predictable entry point for introducing molecular diversity. clockss.org The ability to selectively replace a halogen atom with a carbon, nitrogen, oxygen, or sulfur-based nucleophile makes these compounds indispensable in the construction of highly substituted pyridine scaffolds. orgchemres.org

Fundamental Aspects of Ethoxy-Substituted Pyridine Reactivity

The introduction of an ethoxy group onto a pyridine ring imparts distinct electronic and steric characteristics that influence its reactivity. The ethoxy group is an electron-donating group through resonance, which can activate the pyridine ring towards electrophilic substitution. However, its primary influence in the context of halogenated derivatives lies in its directing effect and its impact on the reactivity of adjacent functional groups.

In the case of 3-ethoxy-substituted pyridines, the alkoxy group can direct metallation to the ortho-position (C2 or C4). For example, the ortho-lithiation of 3-methoxypyridine (B1141550) has been studied and provides a route to 2-substituted derivatives. sigmaaldrich.com This directed metallation is a powerful tool for regioselective functionalization. Furthermore, the ethoxy group can influence the reactivity of a neighboring halogen. For instance, in 2-halo-3-alkoxypyridines, the electronic nature of the alkoxy group can affect the propensity of the halogen to participate in cross-coupling reactions. The steric bulk of the ethoxy group can also play a role in directing the approach of reagents and influencing the regioselectivity of reactions on the pyridine ring.

Chemical and Physical Properties of 3-Ethoxy-2-iodopyridine

The following table summarizes some of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 766557-60-2 |

| Molecular Formula | C₇H₈INO |

| Molecular Weight | 249.05 g/mol |

| Appearance | Solid |

| SMILES | CCOC1=C(I)C=CC=N1 |

| InChI Key | QOCXFQFGXYWCHJ-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete, detailed spectrum is best obtained from dedicated analytical sources, typical spectroscopic features can be inferred from related structures and general principles.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and distinct aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group and the five carbons of the pyridine ring, with the carbon bearing the iodine atom shifted downfield. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Research Findings on this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate, particularly in the construction of more complex heterocyclic systems.

A key application of this compound is its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of reactions like the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond at this position, enabling the synthesis of 2-aryl or 2-heteroaryl-3-ethoxypyridines. The reactivity of the C-I bond is generally greater than that of C-Br or C-Cl bonds, allowing for selective reactions in molecules containing multiple different halogens.

The synthesis of this compound itself can be achieved through various methods. One common strategy involves the directed ortho-metallation of 3-ethoxypyridine (B173621). Treatment of 3-ethoxypyridine with a strong base, such as n-butyllithium, can selectively remove a proton from the 2-position, creating a potent nucleophile. Quenching this lithiated intermediate with an iodine source, such as molecular iodine, affords this compound.

Another potential synthetic route starts from appropriately substituted pyridines. For instance, nucleophilic aromatic substitution reactions on di-halogenated pyridines can be employed to introduce the ethoxy group. The specific regioselectivity of such reactions depends on the nature and position of the halogens and the reaction conditions.

The unique substitution pattern of this compound makes it a valuable precursor in medicinal chemistry for the synthesis of complex scaffolds found in biologically active compounds. acs.org The ability to functionalize the 2-position via cross-coupling, while retaining the 3-ethoxy group, provides a strategic advantage in the design and synthesis of novel drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPZVBCZDDJOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of 3 Ethoxy 2 Iodopyridine at the C I Bond and Beyond

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com For 3-ethoxy-2-iodopyridine, the C-I bond serves as an excellent electrophilic partner in these transformations due to its relatively low bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. wikipedia.org

Suzuki-Miyaura Coupling for C(sp²) - C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of biaryl and vinyl-aryl structures. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. For this compound, this reaction provides an efficient route to synthesize 2-aryl- or 2-vinyl-3-ethoxypyridine derivatives.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

| Boronic Acid Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-3-ethoxypyridine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 2-(4-Methoxyphenyl)-3-ethoxypyridine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-(Thiophen-2-yl)-3-ethoxypyridine |

This table presents hypothetical examples based on general knowledge of Suzuki-Miyaura coupling reactions on similar iodopyridine substrates.

Heck Coupling and Olefination Reactions

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction allows for the direct vinylation of the this compound at the C-2 position, leading to the synthesis of substituted styrenes and other vinylpyridines.

The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org Typical catalysts include Pd(OAc)₂, PdCl₂, or tetrakis(triphenylphosphine)palladium(0), often used with phosphine (B1218219) ligands. wikipedia.org The base, commonly an amine like triethylamine (B128534) or an inorganic base such as potassium carbonate, is required to neutralize the hydrogen halide generated during the reaction. wikipedia.org

Table 2: Potential Heck Coupling Reactions of this compound

| Alkene Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 3-Ethoxy-2-styrylpyridine |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Methyl 3-(3-ethoxy-2-pyridyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 3-Ethoxy-2-(oct-1-en-1-yl)pyridine |

This table illustrates potential applications of the Heck reaction based on its known scope with aryl iodides.

Sonogashira Coupling for C(sp²) - C(sp) Bond Construction

The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond through the reaction of an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org For this compound, this transformation provides direct access to 2-alkynyl-3-ethoxypyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. scirp.org

The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgscirp.org The reactivity of the aryl halide follows the order I > Br > Cl, making this compound an ideal substrate. youtube.com Studies on analogous 3-bromo-2-aminopyridines have shown that catalysts like Pd(CF₃COO)₂ with PPh₃ as a ligand, CuI as a co-catalyst, and Et₃N as the base in DMF solvent are effective for this transformation. scirp.org

Table 3: Representative Sonogashira Coupling of this compound

| Terminal Alkyne | Catalyst System | Base/Solvent | Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 3-Ethoxy-2-(phenylethynyl)pyridine |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine / DMF | 3-Ethoxy-2-(hex-1-yn-1-yl)pyridine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 3-Ethoxy-2-((trimethylsilyl)ethynyl)pyridine |

This table is constructed based on established Sonogashira protocols and examples from closely related substrates. scirp.org

Negishi Coupling and Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organic halide and an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and broad scope. organic-chemistry.org this compound can be effectively coupled with various organozinc reagents, including alkyl-, alkenyl-, and arylzinc species, to yield a diverse array of substituted pyridines.

The reaction mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide using activated zinc metal. The use of pre-formed, stable organozinc compounds allows for mild reaction conditions. nih.gov

Table 4: Exemplary Negishi Coupling with this compound

| Organozinc Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Phenyl-3-ethoxypyridine |

| Ethylzinc bromide | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 2-Ethyl-3-ethoxypyridine |

| Vinylzinc chloride | Pd(P(t-Bu)₃)₂ | NMP | 3-Ethoxy-2-vinylpyridine |

This table shows potential Negishi coupling products based on the reaction's versatility with various organozinc reagents and aryl halides.

Buchwald-Hartwig Amination and Arylation Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This reaction has become a premier method for constructing C-N bonds due to its wide substrate scope and functional group tolerance. wiley.com

For this compound, this reaction allows for the introduction of a variety of amino substituents at the C-2 position. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base. acsgcipr.org The choice of ligand is critical and several "generations" of catalyst systems have been developed to couple a wide range of amines, including anilines, alkylamines, and heterocycles. wikipedia.org Studies on similar chloro-iodopyridines have demonstrated that regioselective amination at the iodine-bearing position is highly efficient using catalyst systems like Pd-BINAP with a strong base such as Cs₂CO₃. lookchem.com

Table 5: Potential Buchwald-Hartwig Amination of this compound

| Amine Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N-Phenyl-3-ethoxypyridin-2-amine |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | 1,4-Dioxane | 4-(3-Ethoxy-2-pyridyl)morpholine |

| Benzylamine | Pd(OAc)₂ / Josiphos | K₃PO₄ | Toluene | N-Benzyl-3-ethoxypyridin-2-amine |

This table illustrates the potential scope of the Buchwald-Hartwig amination based on established catalyst systems and reactions with analogous substrates.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for substituting a leaving group on an aromatic ring with a nucleophile. The mechanism typically involves a two-step addition-elimination process via a Meisenheimer intermediate. For an SₙAr reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group must be sufficiently electronegative.

In the case of this compound, the pyridine (B92270) nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C-2 and C-6 positions. However, the 3-ethoxy group is electron-donating, which counteracts this activation and deactivates the ring relative to an unsubstituted pyridine. Furthermore, for halopyridines in SₙAr reactions, the typical leaving group ability is F > Cl > Br > I, which is the reverse of the trend seen in palladium-catalyzed cross-coupling reactions. nih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

Consequently, direct SₙAr on this compound is generally difficult and requires harsh conditions or very powerful nucleophiles. The C-I bond is a poor leaving group in this context compared to a C-F or C-Cl bond. nih.govsci-hub.se Reactions with common nucleophiles like alkoxides or amines are unlikely to proceed efficiently without further activation of the pyridine ring (e.g., by N-oxidation) or the use of specialized conditions such as microwave heating. sci-hub.se

Table 6: Predicted Reactivity of this compound in SₙAr Reactions

| Nucleophile | Conditions | Predicted Reactivity |

|---|---|---|

| Sodium methoxide | Methanol, reflux | Very low to negligible |

| Ammonia (B1221849) | High temperature, pressure | Very low |

| Piperidine | Neat, high temperature | Low |

This table provides an estimation of reactivity based on the principles of SₙAr reactions on deactivated pyridine systems.

Regioselectivity and Electronic Influence of the Ethoxy Moiety

The chemical behavior of this compound is governed by the interplay of the electronic properties of the pyridine nitrogen, the ethoxy group, and the iodine atom. The pyridine nitrogen atom is strongly electron-withdrawing, reducing the electron density of the ring system and its reactivity towards electrophiles. beilstein-journals.orgnih.gov

Conversely, the ethoxy group at the C-3 position exerts a dual electronic effect:

Mesomeric Effect (+M): The oxygen atom's lone pair of electrons can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho (C-2, C-4) and para (C-6) positions. This effect is activating.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the attached carbon atom (C-3) through the sigma bond. This effect is deactivating.

| Ring Position | Influence of Pyridine Nitrogen | Influence of 3-Ethoxy Group (+M > -I) | Net Electronic Influence |

| C-2 | Deactivated (ortho) | Activated (ortho) | Moderately activated; site of C-I bond |

| C-4 | Deactivated (para) | Activated (ortho) | Strongly activated |

| C-5 | Activated (meta) | Weakly affected | Moderately deactivated |

| C-6 | Deactivated (ortho) | Activated (para) | Activated |

Reaction Kinetics and Substituent Effects

The kinetics of reactions involving this compound, particularly transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), are significantly influenced by the electronic nature of the substituents. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The electron-donating nature of the 3-ethoxy group plays a crucial role in accelerating this step. By increasing the electron density on the pyridine ring and specifically at the C-2 carbon, the ethoxy group facilitates the insertion of the electron-rich metal center into the C-I bond. This lowers the activation energy of the oxidative addition process, leading to faster reaction rates compared to analogous reactions with electron-withdrawing groups on the pyridine ring. While specific kinetic data for this compound is not extensively documented in comparative studies, the general principles of substituent effects in cross-coupling reactions provide a clear predictive framework.

| Substituent at C-3 | Electronic Nature | Expected Effect on Oxidative Addition Rate |

| -OCH2CH3 (Ethoxy) | Electron-Donating | Accelerates |

| -H (Hydrogen) | Neutral | Baseline |

| -NO2 (Nitro) | Electron-Withdrawing | Decelerates |

| -Cl (Chloro) | Electron-Withdrawing | Decelerates |

Electrophilic Substitution Reactions on the Pyridine Ring

Control of Regiochemistry in Electrophilic Attack

Electrophilic aromatic substitution (SEAr) on the pyridine ring is inherently difficult due to the electron-deficient character of the heterocycle. The ring nitrogen deactivates the entire system towards electrophilic attack. When substitution does occur on an unsubstituted pyridine, it preferentially happens at the C-3 (meta) position, as the intermediates resulting from attack at the C-2 or C-4 positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.comquora.com

In this compound, the regiochemical outcome of an electrophilic attack is determined by the competing directing effects of the ring nitrogen and the 3-ethoxy group.

Pyridine Nitrogen: Directs incoming electrophiles to the meta positions (C-3 and C-5).

3-Ethoxy Group: As an activating group, it directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.

Analyzing the available positions on the ring:

C-2: Blocked by the iodine atom.

C-4: Activated by the ethoxy group (ortho) and deactivated by the nitrogen (para). The strong activating effect of the ethoxy group is expected to dominate, making C-4 a highly favorable site for substitution.

C-5: Favored by the nitrogen (meta) but not strongly influenced by the ethoxy group.

C-6: Activated by the ethoxy group (para) and deactivated by the nitrogen (ortho).

The powerful activating and ortho-, para-directing nature of the ethoxy group generally overrides the deactivating effect of the nitrogen. Therefore, electrophilic substitution is strongly predicted to occur at the C-4 position , which is ortho to the directing ethoxy group. Attack at the C-6 position is also possible but is generally less favored than attack at the C-4 position.

| Ring Position | Directing Effect of Nitrogen | Directing Effect of 3-Ethoxy | Predicted Outcome |

| C-4 | Unfavorable (para) | Favorable (ortho) | Major Product |

| C-5 | Favorable (meta) | Neutral | Minor Product |

| C-6 | Unfavorable (ortho) | Favorable (para) | Possible Minor Product |

Carbon-Hydrogen (C-H) Bond Activation and Functionalization

Direct C-H bond activation has become a powerful tool for molecular synthesis, avoiding the need for pre-functionalized starting materials. nih.gov Pyridine C-H functionalization, however, presents challenges due to the ring's electronic properties and the coordinating ability of the nitrogen atom. beilstein-journals.orgresearchgate.netrsc.org

Directed C-H Activation in Pyridine Systems

Achieving regioselectivity in C-H activation often relies on the use of directing groups that chelate to a metal catalyst and position it in proximity to a specific C-H bond. acs.org In many pyridine-containing molecules, the pyridine nitrogen itself serves as an effective directing group, typically guiding functionalization to the C-2 (ortho) position. acs.orgrsc.org

For this compound, this conventional C-2 functionalization is not possible as the position is already substituted. However, other directing strategies can be envisioned:

Alkoxy-Directed C-4 Activation: The oxygen atom of the 3-ethoxy group could potentially serve as a directing group. In various aromatic systems, alkoxy groups are known to direct ortho-C-H activation. In this case, it would direct the catalyst to the C-4 position, providing a complementary route to the electrophilic substitution pathway for functionalizing this site.

Lewis-Acid-Assisted Activation: Coordination of a Lewis acid to the pyridine nitrogen can alter the electronic properties and sterically block the C-2/C-6 positions, sometimes enabling functionalization at other sites. nih.gov

Boryl Pincer Complexes: Specialized ligand systems, such as boryl pincer complexes, have been developed to bind to the pyridine nitrogen and direct a transition metal to the C-2 C-H bond with high selectivity. acs.orgnih.gov While not directly applicable for C-H activation on this specific substrate due to the iodine at C-2, this strategy highlights the advanced methods available for controlling reactivity in pyridine systems.

| Directing Group | Typical Target Position | Applicability to this compound |

| Pyridine Nitrogen | C-2 | Not applicable (position blocked) |

| 3-Ethoxy Oxygen | C-4 | Potentially applicable |

| External Template | Various (C-3, C-4, C-5) | Potentially applicable |

Remote Functionalization Approaches

Functionalizing C-H bonds that are distant from any existing functional group (remote functionalization) is a significant challenge in organic synthesis. For pyridine systems, this often means targeting the C-3, C-4, or C-5 positions without a directing group at an adjacent position.

Recent advances have employed sophisticated strategies to achieve this:

Template-Based Approaches: These methods use specially designed molecules that anchor to a coordinating site (like the pyridine nitrogen) and position a catalyst via a rigid or flexible linker to a remote C-H bond. acs.org For instance, U-shaped templates have been engineered to direct meta-C-H activation. acs.org Such a strategy could theoretically be adapted to target the C-5 or C-6 positions of this compound.

Bifunctional Catalysts: Some catalyst systems incorporate a Lewis-acidic component that binds to the pyridine nitrogen and a transition metal center that performs the C-H activation. nih.gov By tuning the geometry of the ligand connecting these two parts, it is possible to override the intrinsic electronic preferences of the pyridine ring and achieve functionalization at remote sites like C-3. nih.gov This approach offers a potential, albeit complex, route to functionalizing the C-5 position of this compound.

These remote functionalization techniques represent the cutting edge of synthetic methodology and provide potential future pathways for elaborating the structure of substituted pyridines in ways that are not accessible through classical methods. nih.gov

Radical Pathways in this compound Functionalization

The carbon-iodine (C-I) bond in this compound is susceptible to homolytic cleavage, a process that results in the formation of a 3-ethoxy-2-pyridyl radical and an iodine radical. This reactivity is the cornerstone of its utility in radical-based transformations. The generation of this key radical intermediate can be initiated through various means, including thermal methods, stoichiometric radical initiators, or, more elegantly, through catalytic processes like photoredox catalysis. Once formed, the 3-ethoxy-2-pyridyl radical can engage in a range of reactions, such as addition to multiple bonds, hydrogen atom abstraction, or coupling with other radical species, enabling the introduction of diverse functional groups at the 2-position of the pyridine ring.

Visible-light photoredox catalysis has emerged as a transformative technology in modern organic synthesis, providing a mild and efficient platform for the generation of radical intermediates. In the context of this compound, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the iodopyridine substrate.

The general mechanism for the generation of the 3-ethoxy-2-pyridyl radical via a reductive quenching cycle of a photocatalyst (PC) is as follows:

Excitation: The photocatalyst absorbs a photon of visible light, promoting it to an excited state (PC*).

Reductive Quenching: The excited photocatalyst is quenched by a stoichiometric electron donor (reductant), generating a more potent reductant in the form of the reduced photocatalyst (PC⁻) and the oxidized donor.

Radical Generation: The reduced photocatalyst then transfers an electron to the this compound. This single-electron reduction of the C-I bond leads to its fragmentation, yielding the desired 3-ethoxy-2-pyridyl radical and an iodide anion (I⁻).

Alternatively, an oxidative quenching cycle can also lead to the generation of the pyridyl radical, although this is less common for aryl iodides.

Once the 3-ethoxy-2-pyridyl radical is formed, it can be trapped by a suitable coupling partner, such as an alkene or an arene, to form a new carbon-carbon bond. The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.

The precise reaction conditions, including the choice of photocatalyst, solvent, and electron donor or acceptor, are critical for the successful implementation of these transformations. While specific studies focusing exclusively on this compound are limited, the principles of photoredox catalysis established for other aryl and heteroaryl halides provide a strong foundation for its application in this system. The electronic properties of the 3-ethoxy-2-pyridyl radical, influenced by the electron-donating ethoxy group, are expected to play a significant role in its reactivity and selectivity in subsequent bond-forming steps.

Mechanistic Investigations of 3 Ethoxy 2 Iodopyridine Reactivity

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

3-Ethoxy-2-iodopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The general mechanism for these transformations, such as the Suzuki-Miyaura and Heck reactions, follows a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. wikipedia.orgnih.gov

The catalytic cycle for a generic Suzuki-Miyaura coupling of this compound is initiated by the oxidative addition of the C-I bond to a coordinatively unsaturated 14-electron Pd(0) complex, typically generated in situ from a Pd(II) precatalyst. This step, often considered rate-determining, forms a square planar Pd(II) intermediate. nih.gov Computational studies on related aryl halides have provided detailed insights into this fundamental step, highlighting the influence of ligand electronics and sterics on the reaction rate. nih.govresearchgate.net

Following oxidative addition, transmetalation occurs, where the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species. mdpi.com The final step is reductive elimination , where the two organic fragments on the palladium complex couple to form the new C-C bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. nih.gov

A representative catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Oxidative Addition: L₂Pd(0) + (3-Ethoxy-2-pyridyl)-I → L₂Pd(II)(3-Ethoxy-2-pyridyl)(I)

Transmetalation: L₂Pd(II)(3-Ethoxy-2-pyridyl)(I) + R-B(OR')₂ → L₂Pd(II)(3-Ethoxy-2-pyridyl)(R) + I-B(OR')₂

Reductive Elimination: L₂Pd(II)(3-Ethoxy-2-pyridyl)(R) → (3-Ethoxy-2-pyridyl)-R + L₂Pd(0)

Similarly, in the Heck reaction , after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) complex undergoes migratory insertion of an alkene. wikipedia.orglibretexts.org Subsequent β-hydride elimination yields the substituted alkene product and a palladium-hydride species, from which the active catalyst is regenerated by base-assisted elimination of HX. libretexts.orgprinceton.edu

Table 1: Key Intermediates in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Intermediate Species | Palladium Oxidation State | Key Transformation |

| Oxidative Addition | L₂Pd(II)(3-Ethoxy-2-pyridyl)(I) | +2 | C-I bond cleavage |

| Transmetalation (Suzuki) | L₂Pd(II)(3-Ethoxy-2-pyridyl)(R) | +2 | Ligand exchange with organoboron |

| Migratory Insertion (Heck) | L₂Pd(II)(alkene)(3-Ethoxy-2-pyridyl)(I) | +2 | Alkene coordination and insertion |

| Reductive Elimination | L₂Pd(0) | 0 | C-C bond formation |

Mechanistic Insights into Directed Metalation Processes

The ethoxy group at the 3-position of the pyridine (B92270) ring can act as a directed metalation group (DMG), facilitating the regioselective deprotonation of the aromatic ring at an adjacent position. wikipedia.orgorganic-chemistry.orgbaranlab.org This process, known as directed ortho-metalation (DoM), typically employs strong lithium bases like n-butyllithium (n-BuLi). The mechanism involves the coordination of the lithium atom to the heteroatom of the DMG (in this case, the oxygen of the ethoxy group). researchgate.netuwindsor.ca This pre-coordination complex brings the organolithium base into proximity with the C-4 proton, increasing its kinetic acidity and leading to selective deprotonation at this site over other positions.

While direct studies on this compound are limited, extensive research on the closely related 3-chloro-2-ethoxypyridine (B70323) provides significant mechanistic insight. Treatment of 3-chloro-2-ethoxypyridine with n-BuLi in THF at low temperatures results in a fully regioselective lithiation at the C-4 position. This demonstrates the powerful directing effect of the 2-ethoxy group, which overrides any potential electronic effects from the halogen at C-2.

The resulting 4-lithiated intermediate is a versatile nucleophile that can be trapped with various electrophiles. Furthermore, this intermediate can undergo subsequent transformations. For instance, transmetalation with a magnesium salt followed by heating can lead to the formation of a highly reactive 3,4-pyridyne intermediate via elimination of the magnesium ethoxide and chloride. This pyridyne can then be trapped by nucleophiles, leading to 3,4-disubstituted pyridine derivatives.

The key mechanistic steps are:

Coordination: The lithium base coordinates to the oxygen of the ethoxy group.

Deprotonation: Regioselective abstraction of the C-4 proton.

Electrophilic Quench/Further Reaction: The resulting organolithium species reacts with an electrophile or undergoes further transformations like transmetalation-elimination.

Table 2: Reagents and Conditions for Directed Metalation of 2-Ethoxy-3-halopyridines

| Substrate | Base | Solvent | Temperature (°C) | Intermediate | Subsequent Reaction |

| 3-Chloro-2-ethoxypyridine | n-BuLi | THF | -78 | 4-Lithio-3-chloro-2-ethoxypyridine | Electrophilic quench or transmetalation |

| 3-Chloro-2-ethoxypyridine | n-BuLi | THF | -78 to 75 | 3,4-Pyridyne (after transmetalation) | Nucleophilic addition |

Studies on Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) on the pyridine ring of this compound is another important reaction pathway. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. The reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

For this compound, nucleophilic attack is expected to occur at the C-2 position, leading to the displacement of the iodide leaving group. The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.

The rate of SₙAr reactions on halopyridines is influenced by several factors:

The nature of the leaving group: For SₙAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the reactivity order is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The position of substituents: The ethoxy group at the 3-position is an electron-donating group, which would typically be expected to decrease the rate of SₙAr by destabilizing the anionic intermediate. However, its effect is likely modest compared to the activating effect of the ring nitrogen.

Studies on the reaction of 2-halopyridines with sodium ethoxide have shown that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine, consistent with the rate-determining attack of the nucleophile. This suggests that for a nucleophilic substitution on this compound, the reaction might be slower compared to its fluoro or chloro analogues, assuming a similar mechanism.

Radical Mechanism Studies in C-I Bond Transformations

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate radical intermediates. This can be initiated by photolysis, thermolysis, or through radical initiator reagents. Mechanistic studies on the photolysis of iodopyridines have shown that UV irradiation can lead to the homolytic cleavage of the C-I bond, generating a pyridyl radical and an iodine radical.

These pyridyl radicals are highly reactive species that can participate in a variety of transformations, including:

Hydrogen atom abstraction: The pyridyl radical can abstract a hydrogen atom from a solvent or another molecule to form 3-ethoxypyridine (B173621).

Addition to unsaturated systems: The radical can add to alkenes or alkynes, initiating polymerization or forming new C-C bonds.

Radical-polar crossover reactions: In the presence of suitable reagents, the radical can be oxidized or reduced to form cationic or anionic intermediates, which then undergo further reactions.

While specific radical mechanism studies on this compound are not widely reported, the general principles derived from studies on other iodopyridines are applicable. For instance, the photolysis of iodopyridines in the presence of tetrahydrofuran (B95107) (THF) has been shown to result in the formation of pyridyl-THF adducts through a radical mechanism. The nature of the alkoxy group (methoxy vs. ethoxy) is not expected to fundamentally alter the initial C-I bond cleavage process, although it may influence the stability and subsequent reactivity of the resulting pyridyl radical.

Computational Chemistry and Theoretical Analysis of 3 Ethoxy 2 Iodopyridine

Quantum Chemical Methodologies for Reactivity and Selectivity Prediction

Quantum chemical methods are fundamental to predicting the reactivity and selectivity of organic molecules like 3-ethoxy-2-iodopyridine. These computational tools allow for the calculation of molecular properties that are not easily accessible through experimental means alone. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic environment of the molecule, providing insights into its reactivity. nih.govmdpi.com

The reactivity of this compound is governed by the distribution of electrons within the pyridine (B92270) ring, which is influenced by the opposing electronic effects of the electron-donating ethoxy group at the 3-position and the electron-withdrawing, yet polarizable, iodine atom at the 2-position. Quantum chemical calculations can quantify these effects through the computation of various molecular descriptors.

Key Molecular Descriptors for Reactivity Prediction:

| Descriptor | Significance in Predicting Reactivity |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to act as a nucleophile or electrophile, respectively. The energy gap between them is a measure of chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. |

| Atomic Charges | Calculated atomic charges (e.g., Mulliken, NBO) provide a quantitative measure of the electron density at each atom, helping to identify reactive sites. |

| Fukui Functions | These functions are used within conceptual DFT to predict the most reactive sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron. |

By applying these quantum chemical methodologies, researchers can build a comprehensive model of the reactivity of this compound, enabling the prediction of how it will behave in various chemical reactions and guiding the design of synthetic strategies.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the mechanisms of chemical reactions involving heterocyclic compounds such as substituted pyridines. ias.ac.in DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and outcome.

For this compound, DFT studies can elucidate the mechanisms of key reactions, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Sonogashira), and metal-catalyzed C-H functionalization. The presence of the ethoxy and iodo substituents significantly influences the energetics of these reaction pathways.

Application of DFT in Mechanistic Studies of Substituted Pyridines:

| Reaction Type | Mechanistic Insights from DFT |

| Nucleophilic Aromatic Substitution (SNAr) | DFT can model the formation of the Meisenheimer complex intermediate, the stability of which is influenced by the electronic nature of the substituents. The activation barriers for nucleophilic attack at different positions on the pyridine ring can be calculated to predict regioselectivity. |

| Palladium-Catalyzed Cross-Coupling | The elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) can be modeled using DFT. The calculations can reveal the influence of the ethoxy group on the rate-determining step and the overall efficiency of the coupling reaction. |

| C-H Functionalization | DFT studies can help to understand the regioselectivity of C-H activation by modeling the interaction of the pyridine substrate with the metal catalyst and calculating the energies of the resulting metallacyclic intermediates. |

These theoretical investigations provide a molecular-level understanding of the reaction mechanisms, complementing experimental observations and enabling the optimization of reaction conditions for desired outcomes.

Electronic Structure and Bonding Analysis

The electronic structure and bonding of this compound are central to its chemical properties. The pyridine ring is an aromatic, electron-deficient heterocycle. The substituents at the 2- and 3-positions modulate this electronic character. The ethoxy group at the 3-position is an electron-donating group through resonance, increasing the electron density on the pyridine ring, particularly at the ortho and para positions relative to the substituent. Conversely, the iodine atom at the 2-position is an electron-withdrawing group through induction due to its electronegativity, while also being highly polarizable, which can influence its interactions.

Computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can provide a detailed picture of the bonding and electronic distribution. rsc.org

Key Aspects of the Electronic Structure of Substituted Pyridines:

| Feature | Description |

| Aromaticity | The pyridine ring possesses aromatic character, which can be quantified computationally through indices such as the Nucleus-Independent Chemical Shift (NICS). The substituents can either enhance or diminish the aromaticity of the ring. |

| Bonding Interactions | NBO analysis can reveal the nature of the chemical bonds, including hyperconjugative interactions between the ethoxy group and the pyridine ring, and the polarization of the C-I bond. |

| Intra- and Intermolecular Interactions | The presence of the ethoxy and iodo substituents can lead to specific non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be studied computationally. rsc.org |

A thorough understanding of the electronic structure and bonding provides a solid foundation for explaining the observed reactivity and spectroscopic properties of this compound.

Prediction of Regio- and Stereochemical Outcomes

A significant application of computational chemistry is the prediction of the regio- and stereochemical outcomes of chemical reactions. For this compound, which has multiple potential reaction sites, theoretical predictions of selectivity are particularly valuable.

The regioselectivity of reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed functionalization is determined by a combination of electronic and steric factors. Computational models can dissect these contributions to provide accurate predictions. For instance, in electrophilic substitution, the position of attack is typically governed by the electron density of the pyridine ring, which can be calculated and visualized using MEP maps. In nucleophilic substitution, the regioselectivity is often controlled by the stability of the intermediate anionic σ-complex, the energy of which can be computed using DFT.

Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting regioselectivity. rsc.org These models can learn complex relationships between molecular structure and reactivity to make predictions for new substrates like this compound.

Factors Influencing Regioselectivity in Substituted Pyridines:

| Factor | Influence on Reaction Outcome |

| Electronic Effects | The electron-donating ethoxy group directs electrophilic attack to certain positions, while the electron-withdrawing nature of the pyridine nitrogen and the iodine atom influences the sites of nucleophilic attack. |

| Steric Hindrance | The bulkiness of the ethoxy and iodo groups can sterically hinder the approach of reagents to adjacent positions on the pyridine ring, thereby influencing the regiochemical outcome. |

| Solvent Effects | Computational models can incorporate the effects of the solvent, which can significantly impact the stability of intermediates and transition states, and thus alter the selectivity of a reaction. researchgate.net |

While stereochemistry is not a primary consideration for reactions directly at the aromatic ring of this compound, it would become crucial in reactions involving the ethoxy group or in subsequent transformations of the functionalized pyridine products. Computational methods can be employed to predict the stereochemical outcomes of such reactions by calculating the energies of diastereomeric transition states.

Advanced Synthetic Applications and Utility As a Chemical Building Block

Synthesis of Complex Polysubstituted Pyridine (B92270) Architectures

The primary utility of 3-Ethoxy-2-iodopyridine in constructing complex pyridine frameworks lies in its susceptibility to palladium- and copper-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position is readily activated by transition metal catalysts, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the systematic and regioselective introduction of a variety of functional groups, leading to polysubstituted pyridines that would be challenging to synthesize through other methods.

Key reactions leveraging this compound include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to introduce new aromatic rings at the 2-position.

Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes, a crucial step in the synthesis of linear, rigid molecular structures.

Buchwald-Hartwig Amination: Introduction of nitrogen-based functional groups by coupling with primary or secondary amines.

Heck and Stille Couplings: Further expanding the scope of C-C bond formation with alkenes and organostannanes, respectively.

These methodologies are foundational for building libraries of substituted pyridines, where the substituents can be precisely tailored to achieve desired chemical or biological properties. The ethoxy group remains intact during these transformations, providing a key structural feature in the final product.

Table 1: Representative Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-ethoxypyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Ethoxy-2-(alkynyl)pyridine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Amino)-3-ethoxypyridine |

Development of Heterocyclic Scaffolds for Medicinal Chemistry and Materials Science

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. This compound serves as a key starting material for the synthesis of novel heterocyclic systems with potential therapeutic applications. By using the cross-coupling strategies mentioned above, chemists can append various pharmacophores to the 3-ethoxypyridine (B173621) core, targeting a wide range of biological receptors and enzymes. The ethoxy group can participate in hydrogen bonding or fine-tune the lipophilicity of the molecule, which is crucial for its pharmacokinetic and pharmacodynamic profile.

In the realm of materials science, the rigid and planar nature of the pyridine ring makes it an attractive component for organic electronic materials. Derivatives of this compound are explored in the synthesis of:

Organic Light-Emitting Diodes (OLEDs): The pyridine moiety can be incorporated into larger conjugated systems that act as emitters or charge-transport materials.

Organic Photovoltaics (OPVs): As components of donor or acceptor molecules in the active layer of solar cells.

Sensors: The nitrogen atom in the pyridine ring can act as a binding site for metal ions or other analytes, allowing for the design of chemical sensors.

The ability to systematically modify the structure starting from this compound allows for the fine-tuning of photophysical and electronic properties, such as absorption/emission wavelengths and charge carrier mobility.

Strategic Incorporation into Total Synthesis of Natural Products and Analogues

While the total synthesis of natural products often requires intricate and lengthy synthetic sequences, versatile building blocks like this compound can significantly streamline the process. Its pre-functionalized core allows for its late-stage introduction into a complex molecular backbone, bringing with it a decorated pyridine ring. This strategy is particularly valuable for synthesizing natural products that contain a polysubstituted pyridine motif, or for creating analogues of these natural products. By replacing a phenyl ring or another heterocycle with the 3-ethoxypyridine unit, chemists can probe structure-activity relationships (SAR) and potentially develop analogues with improved potency, selectivity, or metabolic stability. The orthogonal reactivity of the iodo group allows for its selective transformation without affecting other functional groups in a complex intermediate.

Design and Synthesis of Ligands for Catalysis

The nitrogen atom of the pyridine ring is an excellent coordinator for transition metals, making pyridine derivatives ubiquitous as ligands in catalysis. This compound is a precursor for a variety of specialized ligands. The iodine at the 2-position can be replaced by another coordinating group (e.g., a phosphine (B1218219), another pyridine, or an imine) through coupling or substitution reactions. This leads to the formation of bidentate or pincer ligands that can chelate to a metal center.

Table 2: Examples of Ligand Scaffolds Derived from this compound

| Reaction Type | Reagent | Resulting Ligand Type | Potential Metal Coordination |

|---|---|---|---|

| Suzuki Coupling | 2-Pyridylboronic acid | 2,2'-Bipyridine | Ru, Ir, Fe, Cu |

| Phosphination | Diphenylphosphine | Pyridylphosphine (P,N) | Pd, Rh, Ni |

The electronic nature of the ligand, and thus the catalytic activity of the resulting metal complex, can be modulated by the electron-donating ethoxy group. These tailored ligands find applications in a wide array of catalytic transformations, including hydrogenation, hydroformylation, and C-C bond-forming reactions, where the ligand structure is critical for achieving high efficiency and selectivity.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Spectroscopic Analysis

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide detailed information about the hydrogen and carbon frameworks of a molecule, respectively.

For 3-Ethoxy-2-iodopyridine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and those of the ethoxy group. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing iodine atom at the C2 position and the electron-donating ethoxy group at the C3 position. The coupling patterns (splitting) between adjacent protons would help assign their specific positions on the ring. The ethoxy group would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from coupling with each other.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. Six distinct signals would be expected: four for the carbon atoms of the pyridine ring and two for the ethoxy group carbons. The carbon atom bonded to the iodine (C2) would be significantly shifted downfield.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: The following table is a hypothetical representation for illustrative purposes, as specific experimental data is not publicly available.)

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Pyridine H4 | δ 7.0-7.2 | - |

| Pyridine H5 | δ 7.6-7.8 | - |

| Pyridine H6 | δ 8.0-8.2 | - |

| -OCH₂CH₃ | δ 4.1-4.3 (quartet) | δ 65-70 |

| -OCH₂CH₃ | δ 1.3-1.5 (triplet) | δ 14-16 |

| Pyridine C2-I | - | δ 90-100 |

| Pyridine C3-O | - | δ 155-160 |

| Pyridine C4 | - | δ 120-125 |

| Pyridine C5 | - | δ 130-135 |

| Pyridine C6 | - | δ 145-150 |

2D NMR and Advanced Techniques (e.g., EXSY NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to further confirm the structural assignment. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the pyridine ring protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Exchange Spectroscopy (EXSY) is an advanced NMR technique used to study chemical exchange processes and molecular dynamics. For a molecule like this compound, EXSY NMR would not typically be a primary characterization method unless there were specific dynamic processes to investigate, such as restricted rotation or intermolecular interactions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, one could determine exact bond lengths, bond angles, and intermolecular interactions in the solid state. This method offers unambiguous confirmation of the substitution pattern on the pyridine ring and the conformation of the ethoxy group. However, obtaining a single crystal of suitable quality is a prerequisite for this analysis.

Mass Spectrometry for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound (C₇H₈INO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural clues, as characteristic fragments would be produced upon ionization.

Expected Mass Spectrometry Data (Based on the molecular formula C₇H₈INO)

| Technique | Expected Value |

| Molecular Formula | C₇H₈INO |

| Exact Mass | 248.9651 g/mol |

| Molecular Weight | 249.05 g/mol |

| Predicted M+H⁺ | 249.9723 m/z |

Other Spectroscopic Methods (e.g., UV-Vis, IR)

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C-O stretching of the ether, C-H stretching of the aromatic ring and the alkyl chain, and C=C and C=N stretching vibrations of the pyridine ring. The presence of the ethoxy group can be identified by characteristic C-O and C-C-O vibrations. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs UV light. The substitution pattern with the iodo and ethoxy groups would influence the wavelength of maximum absorbance (λmax), providing information about the electronic structure of the conjugated system.

Q & A

Q. What are the optimal synthetic routes for 3-Ethoxy-2-iodopyridine, and how can purity be validated?

- Methodological Answer : A two-step approach is recommended: (1) Iodination of 3-ethoxypyridine using iodine monochloride (ICl) in acetic acid at 0–5°C, followed by (2) purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (aromatic protons at δ 7.8–8.2 ppm) and mass spectrometry (expected [M+H] at m/z 250.98). Ensure reaction conditions are anhydrous to avoid hydrolysis of the ethoxy group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Combine -/-NMR to confirm substitution patterns (e.g., downfield shifts for C2-iodine and C3-ethoxy groups). Use FT-IR to identify C-I (500–600 cm) and C-O-C (1250 cm) stretches. High-resolution mass spectrometry (HRMS) is essential for molecular formula confirmation. For crystalline samples, single-crystal X-ray diffraction (employing SHELX programs for refinement) resolves bond angles and torsional strain .

Q. How should researchers handle the compound’s hygroscopicity and stability during storage?

- Methodological Answer : Store under inert gas (argon) in amber vials at –20°C. Conduct periodic stability tests via TLC to detect degradation (e.g., hydrolysis to 3-hydroxypyridine derivatives). Use Karl Fischer titration to monitor moisture ingress. For long-term studies, prepare fresh aliquots and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental data (e.g., NMR/X-ray) be resolved?

- Methodological Answer : Reconcile discrepancies by:

- Re-examining solvent effects in DFT calculations (e.g., using PCM models for DMSO).

- Validating crystallographic data with PLATON checks for missed symmetry or disorder.

- Cross-referencing NMR coupling constants with dihedral angles from X-ray structures. Publish negative results to inform computational parameter adjustments .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh) vs. XPhos) and bases (KCO vs. CsCO) in Suzuki-Miyaura couplings. Monitor reaction progress via -NMR if fluorinated partners are used. For Ullmann couplings, employ CuI/1,10-phenanthroline in DMF at 110°C. Always compare yields and byproduct profiles using GC-MS .

Q. How can mechanistic pathways for debenzylation or iodine displacement be elucidated?

- Methodological Answer : Use isotopic labeling (e.g., -ethoxy groups) and track intermediates via in situ IR. For nucleophilic aromatic substitution, conduct Hammett studies with para-substituted arylboronic acids. Employ stopped-flow kinetics to determine rate constants under varying temperatures .

Methodological and Ethical Considerations

Q. What steps ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

Q. How should researchers address discrepancies in reported biological activity data?

Q. What ethical practices are essential when publishing synthetic data?

- Methodological Answer : Disclose all failed attempts (e.g., unsuccessful Stille couplings) to prevent publication bias. Annotate spectra with acquisition parameters (e.g., NMR pulse sequences). Adhere to COPE guidelines for authorship and data transparency .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.